[3-Amino-4-(propan-2-yl)phenyl]methanol
Description
[3-Amino-4-(propan-2-yl)phenyl]methanol is a substituted benzene derivative featuring a hydroxymethyl (-CH$2$OH) group, an amino (-NH$2$) group at position 3, and an isopropyl (-CH(CH$3$)$2$) group at position 4.
Properties
CAS No. |
130766-93-7 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(3-amino-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-4-3-8(6-12)5-10(9)11/h3-5,7,12H,6,11H2,1-2H3 |
InChI Key |
JNCRNRKEOXWCNM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(C=C1)CO)N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)CO)N |
Synonyms |
Benzenemethanol, 3-amino-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share structural similarities with [3-Amino-4-(propan-2-yl)phenyl]methanol but differ in substituent types, positions, or functional groups:
4-Amino-3-methoxy-benzenemethanol
- Substituents : 4-NH$2$, 3-OCH$3$, and -CH$_2$OH .
- Key Differences: The amino and methoxy groups are swapped in position compared to the target compound. Methoxy (-OCH$_3$) is less sterically bulky than isopropyl, enhancing solubility in polar solvents. Electronically, methoxy donates resonance electron density, while isopropyl donates inductively.
2-((3-Amino-4-methoxyphenyl)amino)ethanol
- Substituents: 3-NH$2$, 4-OCH$3$, and a secondary ethanolamine (-NHCH$2$CH$2$OH) group .
- Key Differences: The ethanolamine side chain introduces additional hydrogen-bonding capacity, increasing hydrophilicity (molecular weight: 182.22).
1-[3-Amino-4-(benzyloxy)phenyl]-2-{benzyl[1-(4-methoxyphenyl)-2-propanyl]amino}ethanol
- Substituents : 3-NH$_2$, 4-O-benzyl, and a complex branched amine-ether side chain .
- Key Differences :
- Benzyloxy (-OCH$2$C$6$H$_5$) and aromatic side chains significantly increase molecular weight (510.68) and lipophilicity.
- The extended structure may confer stability against metabolic degradation compared to the target compound.
Physicochemical Properties
Notes:
- The target compound’s isopropyl group increases LogP (lipophilicity) compared to methoxy analogs, favoring membrane permeability in biological systems.
- Ethanolamine derivatives (e.g., ) exhibit higher aqueous solubility due to additional -OH and -NH groups.
Reactivity and Electronic Effects
- Amino Group Reactivity: The primary -NH$_2$ group in the target compound is prone to acylation or diazotization, similar to analogs . However, steric hindrance from the isopropyl group may slow nucleophilic attacks compared to less hindered derivatives.
- Electrophilic Substitution :
- Computational Insights :
- Density functional theory (DFT) studies using methods like B3LYP and Multiwfn predict that the isopropyl group reduces electron density at the aromatic ring’s para position compared to methoxy analogs, altering regioselectivity in reactions.
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